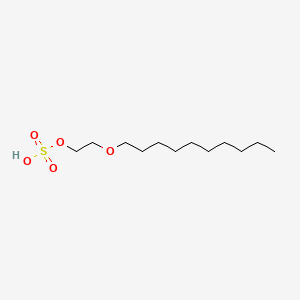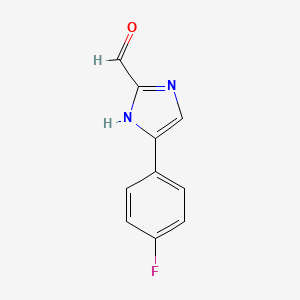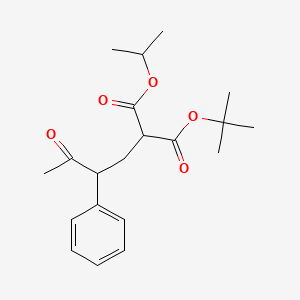
Ethanol, 2-(decyloxy)-, hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(decyloxy)-, hydrogen sulfate is an organic compound with the molecular formula C12H26O5S. It is a sulfate ester derived from ethanol and decanol, featuring a decyloxy group attached to the ethanol backbone, which is further sulfated. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(decyloxy)-, hydrogen sulfate typically involves the reaction of decanol with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C10H21OH} + \text{SO}_3 \rightarrow \text{C10H21OSO}_3H ]
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where decanol is reacted with sulfur trioxide gas. The reaction is typically conducted at elevated temperatures and pressures to maximize yield. The product is then purified through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(decyloxy)-, hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce decanol and sulfuric acid.
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Decanol and sulfuric acid.
Oxidation: Decyl sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2-(decyloxy)-, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and other biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(decyloxy)-, hydrogen sulfate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfate group also facilitates interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another sulfate ester with similar surfactant properties.
Decyl glucoside: A non-ionic surfactant derived from decanol and glucose.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with similar applications.
Uniqueness: Ethanol, 2-(decyloxy)-, hydrogen sulfate is unique due to its specific combination of a decyloxy group and a sulfate ester, which imparts distinct surfactant properties. Its ability to interact with both hydrophobic and hydrophilic molecules makes it versatile for various applications.
Propiedades
Número CAS |
61894-66-4 |
|---|---|
Fórmula molecular |
C12H26O5S |
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
2-decoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O5S/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H,13,14,15) |
Clave InChI |
BHVSIIXCNXDUOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOS(=O)(=O)O |
Números CAS relacionados |
65086-57-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)

![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)


![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)


![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)

